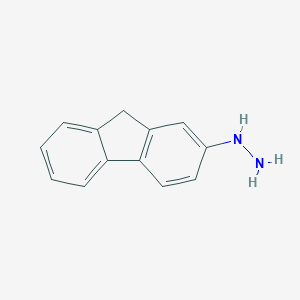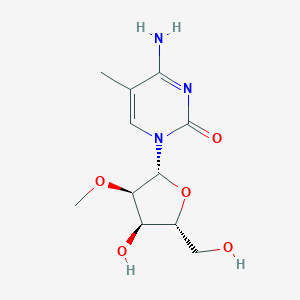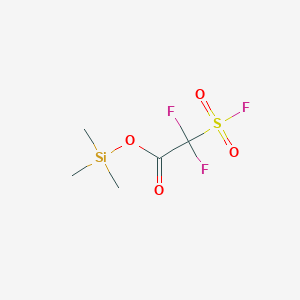
Trimethylsilyl-2,2-difluor-2-(fluorosulfonyl)acetat
Übersicht
Beschreibung
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, also known as Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is a useful research compound. Its molecular formula is C5H9F3O4SSi and its molecular weight is 250.27 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoroalkylierungsmittel
Trimethylsilyl-2,2-difluor-2-(fluorosulfonyl)acetat wird als Fluoroalkylierungsmittel verwendet . Fluoroalkylierung ist eine Art chemischer Reaktion, bei der eine fluorierte Alkylgruppe in ein Molekül eingeführt wird. Dieser Prozess wird häufig bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.
Herstellung von Difluorcyclopropenen
Diese Verbindung wird als Reaktant für die Herstellung von Difluorcyclopropenen verwendet . Difluorcyclopropene sind eine Art organische Verbindung, die einen Cyclopropenring mit zwei Fluoratomen enthält. Sie werden häufig als Bausteine in der organischen Synthese verwendet und haben potenzielle Anwendungen in der medizinischen Chemie und Materialwissenschaft.
Herstellung von Difluorcarben-Reagenzien
This compound wird auch für die Herstellung von Difluorcarben-Reagenzien verwendet . Difluorcarbene sind eine Art Carben, die zwei Fluoratome enthalten. Sie sind hochreaktive Spezies und werden häufig in der organischen Synthese verwendet, um Difluormethylengruppen einzuführen.
Trifluormethylierung von Alkylhalogeniden
Obwohl es nicht direkt mit this compound zusammenhängt, ist seine eng verwandte Verbindung, Methyl-2,2-difluor-2-(fluorosulfonyl)acetat, ein nützliches Reagenz für die Trifluormethylierung von Alkylhalogeniden . Dies deutet darauf hin, dass this compound möglicherweise auch Anwendungen in diesem Bereich hat.
Perfluoralkylierungen für Aryliodide und -bromide
In ähnlicher Weise ist Methyl-2,2-difluor-2-(fluorosulfonyl)acetat auch ein breit anwendbares Reagenz für Perfluoralkylierungen für Aryliodide und -bromide <a aria-label="5: " data-citationid="b3b5c00f-3e31-1726-635c-1f85321d
Safety and Hazards
Wirkmechanismus
Target of Action
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, also known as trimethylsilyl 2-(fluorosulfonyl)difluoroacetate, is primarily used as a fluoroalkylation agent . The primary targets of this compound are organic molecules that undergo fluoroalkylation reactions.
Mode of Action
This compound acts as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It interacts with its targets by donating its fluorine atoms, leading to the formation of new carbon-fluorine bonds in the target molecules .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of valuable organofluorine compounds . These compounds have wide applications in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of the action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is the formation of difluorocyclopropenes and difluorocarbene reagents . These compounds are valuable in various fields of chemistry due to their unique properties.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water , suggesting that it should be stored and used in a dry environment. Furthermore, it is a flammable and corrosive substance , indicating that it should be handled with care to ensure safety.
Eigenschaften
IUPAC Name |
trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSCKNABCCCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380752 | |
| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120801-75-4 | |
| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethylsilyl 2,2-difluoro-2-sulfoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in organic synthesis?
A1: TFDA serves as a highly effective precursor for generating difluorocarbene [, , , , ]. This reactive intermediate plays a crucial role in synthesizing a diverse range of organofluorine compounds, which are valuable in medicinal chemistry, materials science, and agrochemicals.
Q2: How does TFDA compare to other difluorocarbene sources in terms of reactivity?
A2: Research indicates that TFDA demonstrates reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) under specific high concentration and temperature conditions []. This similarity allows for efficient difluorocyclopropanation reactions even with less reactive substrates like n-butyl acrylate [].
Q3: What are the advantages of using catalysts like N-heterocyclic carbenes (NHCs) or proton sponges in conjunction with TFDA for difluorocarbene generation?
A3: Employing catalysts like NHCs [] or proton sponges [] alongside TFDA offers milder reaction conditions for difluorocarbene generation. This proves particularly beneficial when working with sensitive substrates that might degrade under harsher conditions.
Q4: Can you provide specific examples of how the difluorocarbene generated from TFDA is utilized in synthetic transformations?
A4: Difluorocarbene generated from TFDA facilitates various transformations, including:
- Difluoromethylation of (thio)carbonyl compounds: This reaction produces valuable difluoromethyl (thio)ethers [].
- Synthesis of fluorinated heterocycles: Reactions with thiophenes and thia/oxazoles lead to the formation of diverse fluorinated heterocyclic compounds [].
- Difluorocyclopropanation of silyl dienol ethers: This reaction, often followed by a vinylcyclopropane-cyclopentene rearrangement, grants access to difluorinated cyclopentanones and cyclopentenones [, ].
- Aryl Difluoromethyl Ether Synthesis: NHC-catalyzed difluorocarbene generation from TFDA enables the synthesis of enol difluoromethyl ethers from starting materials like cyclohexenones [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

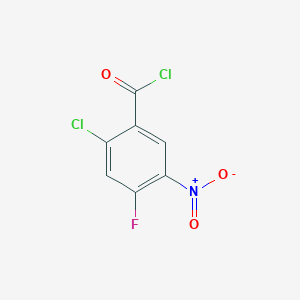
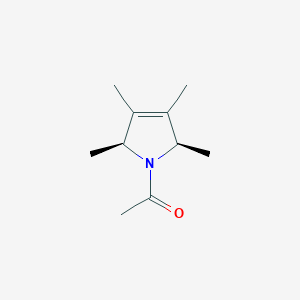
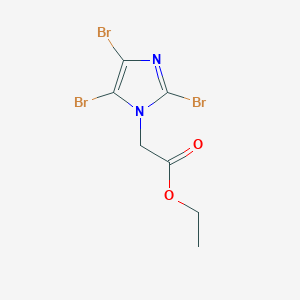

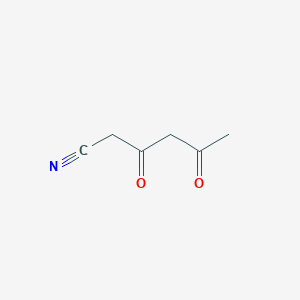

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
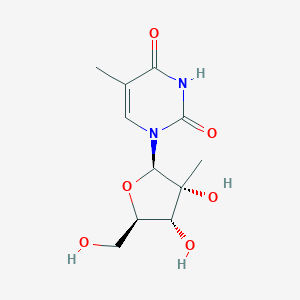

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
